Amrubicin hydrochloride

Description

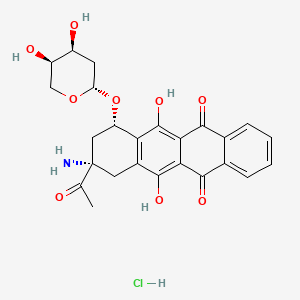

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMLHEQFWVQAJS-IITOGVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911577 | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-30-3 | |

| Record name | Amrubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amrubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMRUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amrubicin Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Amrubicin hydrochloride is a third-generation, wholly synthetic 9-aminoanthracycline and a potent anti-neoplastic agent. Approved in Japan for the treatment of small-cell and non-small-cell lung cancer, its distinct pharmacological profile differentiates it from earlier anthracyclines like doxorubicin.[1][2] This document provides a detailed examination of its molecular mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: From Prodrug to Topoisomerase II Poison

Amrubicin's cytotoxic effects are primarily driven by its active metabolite, amrubicinol, and their collective ability to function as topoisomerase II "poisons." The mechanism can be dissected into several key stages:

1.1. Metabolic Activation: Amrubicin is a prodrug that undergoes rapid in vivo conversion to its C-13 alcohol metabolite, amrubicinol. This reaction is catalyzed by carbonyl reductase enzymes.[1][3] Amrubicinol is substantially more potent than the parent compound, exhibiting 5 to 100 times greater cytotoxic activity, and is considered the principal mediator of amrubicin's anti-tumor effects.[1][2][4][5]

Caption: Metabolic conversion of amrubicin to its active form, amrubicinol.

1.2. Inhibition of DNA Topoisomerase II: The primary molecular target for both amrubicin and amrubicinol is DNA topoisomerase II (Topo II), a critical nuclear enzyme that manages DNA topology during replication and transcription.[1][6] Unlike catalytic inhibitors, which block the enzyme's overall function, amrubicin and amrubicinol act as poisons. They interfere at a specific step in the enzyme's catalytic cycle.[7]

The mechanism proceeds as follows:

-

Intercalation and Complex Formation: The drug intercalates into the DNA helix at the site where Topo II has bound.

-

Stabilization of the Cleavable Complex: Topo II creates a transient double-strand break (DSB) in the DNA to allow another DNA strand to pass through. The enzyme remains covalently attached to the 5' ends of the broken DNA, forming a structure known as the Topo II-DNA cleavable complex. Amrubicinol binds to this ternary complex, preventing the enzyme from re-ligating the DNA break.[1][6][7]

-

Generation of Double-Strand Breaks: The stalled, covalently-linked complex is an obstacle to DNA replication and transcription machinery. The collision of a replication fork with this complex transforms the transient enzymatic break into a permanent, cytotoxic DNA double-strand break.[6][7]

While amrubicin is an anthracycline, its affinity for DNA intercalation is approximately 7-fold lower than that of doxorubicin.[8] Consequently, a smaller fraction of amrubicin and amrubicinol (10-20%) localizes to the cell nucleus compared to doxorubicin (70-80%), suggesting its primary cytotoxic action is overwhelmingly mediated by Topo II poisoning rather than general DNA binding.[9][10]

Caption: Core mechanism of Topoisomerase II poisoning by amrubicinol.

1.3. Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway.[11][12] This signaling cascade leads to the activation of checkpoint kinases that arrest the cell cycle, typically at the G2/M phase, to allow time for DNA repair.[11] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis). This process involves the activation of executioner caspases, such as caspase-3 and -7, and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to cellular dismantling.[8]

Quantitative Data: Cytotoxicity and Potency

The cytotoxic potency of amrubicin and its metabolite amrubicinol has been evaluated across various human tumor cell lines. Amrubicinol consistently demonstrates superior activity compared to its parent drug and often exhibits potency comparable to or greater than doxorubicin.

| Compound | Cell Line | Relative Potency / Activity Metric | Reference |

| Amrubicinol vs. Amrubicin | 17 Human Tumor Cell Lines | 5 to 54 times more potent than amrubicin (3-day exposure) | [4][5] |

| Amrubicinol vs. Amrubicin | P388 Murine Leukemia | ~80 times more potent than amrubicin (1-hour exposure) | [9][10] |

| Amrubicinol vs. Doxorubicin | P388 Murine Leukemia | ~2 times more potent than doxorubicin (1-hour exposure) | [9][10] |

| Amrubicinol vs. Amrubicin | General | 10 to 100 times more cytotoxic than amrubicin | [2][13][14] |

| Intracellular IC50 | 4 Human Tumor Cell Lines | IC50 of amrubicinol is 3 to 8 times lower than amrubicin | [4] |

Experimental Protocols

The elucidation of amrubicin's mechanism of action relies on several key experimental methodologies.

3.1. Topoisomerase II DNA Cleavage/Decatenation Assay

This in vitro assay directly measures the ability of a compound to inhibit Topo II activity or to stabilize the cleavable complex.[15][16][17]

-

Objective: To determine if amrubicin/amrubicinol inhibits the catalytic activity of purified Topo II or traps the enzyme on DNA.

-

Principle: Purified human Topo IIα can decatenate (unlink) interlocked circular DNA molecules, such as kinetoplast DNA (kDNA). When resolved on an agarose gel, the catenated kDNA remains in the well, while the decatenated circular products migrate into the gel. A catalytic inhibitor prevents this migration. A Topo II poison, like amrubicinol, traps the enzyme on the DNA, leading to linearized DNA products upon protein denaturation, which migrate differently from both catenated and decatenated forms.[16][18]

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing reaction buffer, ATP, purified human Topoisomerase IIα, and kDNA substrate.

-

Drug Incubation: Test compounds (amrubicin, amrubicinol) at various concentrations are added to the mixture and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the enzyme and release the DNA. A loading dye is also added.

-

Electrophoresis: Samples are loaded onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: The gel is visualized under UV light. The inhibition of decatenation or the appearance of linear DNA is indicative of Topo II inhibition or poisoning, respectively.

-

Caption: Workflow for an in vitro Topoisomerase II Decatenation Assay.

3.2. Cell-Based Cytotoxicity Assay (e.g., MTT/MTS Assay)

-

Objective: To quantify the growth-inhibitory effects of amrubicin and its metabolites on cancer cell lines.

-

Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

-

Reagent Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value (the concentration required to inhibit growth by 50%) is determined.

-

3.3. Detection of DNA Double-Strand Breaks (γ-H2AX Immunofluorescence)

-

Objective: To visualize and quantify the formation of DNA double-strand breaks in cells following drug treatment.

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This modified histone accumulates at the site of damage, forming distinct nuclear foci that can be detected with a specific antibody.

-

Methodology:

-

Cell Treatment: Cells grown on coverslips are treated with amrubicin or amrubicinol for various time points.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.

-

Imaging: Coverslips are mounted and imaged using a fluorescence microscope.

-

Quantification: The number of γ-H2AX foci per nucleus is counted, providing a quantitative measure of DNA DSBs.

-

Signaling Pathway: DNA Damage Response

The DSBs induced by amrubicinol activate a complex signaling network known as the DNA Damage Response (DDR).[12][19] The primary kinase activated by DSBs is Ataxia-Telangiectasia Mutated (ATM).

-

Damage Sensing: The Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to the DSB ends.[12]

-

Signal Transduction: The MRN complex recruits and activates ATM. Activated ATM then phosphorylates a host of downstream targets.

-

Effector Activation: Key ATM targets include the checkpoint kinases CHK2 and the tumor suppressor protein p53. Phosphorylation activates these proteins.

-

Cellular Outcomes:

-

Cell Cycle Arrest: Activated CHK2 phosphorylates and inactivates Cdc25 phosphatases, which are required for entry into mitosis. This leads to a robust G2/M checkpoint arrest, preventing cells with damaged DNA from dividing.[11][20]

-

Apoptosis: Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins (e.g., BAX, PUMA), which trigger the mitochondrial pathway of apoptosis.[19]

-

Caption: DNA Damage Response pathway activated by amrubicinol-induced DSBs.

References

- 1. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of Amrubicin, a Novel 9‐Aminoanthracycline, and Its Active Metabolite Amrubicinol on Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Uptake and Intracellular Distribution of Amrubicin, a Novel 9‐Amino‐anthracycline, and Its Active Metabolite Amrubicinol in P388 Murine Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Increased cellular accumulation and distribution of amrubicin contribute to its activity in anthracycline-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor‐selective Distribution of an Active Metabolite of the 9‐Aminoanthracycline Amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride is a pivotal third-generation, wholly synthetic anthracycline that has demonstrated significant clinical efficacy, particularly in the treatment of lung cancer.[1] Developed by Sumitomo Pharmaceuticals, its unique chemical structure, featuring a 9-amino group and a distinct sugar moiety, differentiates it from its natural and semi-synthetic predecessors like doxorubicin.[2][3] This structural modification is key to its potent anti-tumor activity and favorable safety profile. Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks and the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with experimental protocols and quantitative data to support further research and development in this area.

Discovery and Development

Amrubicin, also known as SM-5887, was the first anthracycline derivative to be created by de novo synthesis.[4] The development of amrubicin was driven by the need for anthracyclines with an improved therapeutic index over existing agents like doxorubicin, which are associated with significant cardiotoxicity. The strategic design of amrubicin by researchers at Sumitomo Pharmaceuticals involved the introduction of a 9-amino group and a simplified sugar moiety to enhance its efficacy and safety profile.[2][3] Amrubicin was approved for the treatment of non-small cell lung cancer and small cell lung cancer in Japan in 2002.[2][4]

A significant aspect of amrubicin's pharmacology is its metabolism to amrubicinol, its C-13 alcohol metabolite.[2] Amrubicinol is substantially more cytotoxic than the parent compound, exhibiting 5 to 200 times greater activity.[5] Studies have shown that amrubicin is selectively metabolized to amrubicinol in tumor tissues, leading to a targeted and potent anti-tumor effect.[5]

Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. A semi-synthetic approach has also been developed, utilizing biosynthetic starting materials to improve efficiency and enantiomeric purity.[4]

Total Synthesis

The total synthesis of amrubicin, as described by Ishizumi et al., involves several key stages. The process starts with commercially available materials and proceeds through the construction of the tetracyclic aglycone, followed by glycosylation to introduce the sugar moiety.

Key Stages of Total Synthesis:

-

Construction of the Aromatic Core: The synthesis begins with the preparation of a suitably functionalized tetralone derivative.

-

Friedel-Crafts Acylation: This is followed by a Friedel-Crafts acylation to form the tetracyclic ring system of the anthracycline.

-

Introduction of the 9-amino Group: A critical step is the stereospecific introduction of the amino group at the C-9 position.

-

Glycosylation: The final stage involves the glycosylation of the aglycone with a protected 2-deoxy-D-ribopyranosyl donor to yield the complete amrubicin molecule.

Semi-Synthetic Approach

A semi-synthetic method has also been reported, which utilizes a biosynthetically produced starting material. This approach offers advantages in terms of reduced production of hazardous waste and improved stereochemical control.[4]

Mechanism of Action: Topoisomerase II Inhibition

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1] This enzyme plays a crucial role in altering DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.

Signaling Pathway

Amrubicin and its active metabolite, amrubicinol, intercalate into DNA and bind to topoisomerase II, stabilizing the enzyme-DNA covalent complex.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6] The presence of these breaks triggers the DNA damage response (DDR) pathway, which, if the damage is too extensive to be repaired, ultimately leads to the induction of apoptosis and cell death.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of amrubicin and its active metabolite, amrubicinol, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of these compounds.

| Cell Line | Cancer Type | Amrubicin IC50 (µg/mL) | Amrubicinol IC50 (µg/mL) |

| LX-1 | Small Cell Lung Cancer | 1.1 ± 0.2 | - |

| A549 | Non-Small Cell Lung Cancer | 2.4 ± 0.8 | - |

| A431 | Epidermoid Carcinoma | 0.61 ± 0.10 | - |

| BT-474 | Breast Cancer | 3.0 ± 0.3 | - |

| U937 | Histiocytic Lymphoma | 5.6 µM | - |

| Lu-24 | Small Cell Lung Cancer | - | - |

| Lu-134 | Small Cell Lung Cancer | - | - |

| Lu-99 | Non-Small Cell Lung Cancer | - | - |

| LC-6 | Non-Small Cell Lung Cancer | - | - |

| L-27 | Non-Small Cell Lung Cancer | - | - |

Data compiled from multiple sources. Specific values for amrubicinol and some cell lines were not available in the reviewed literature.

In Vivo Efficacy

Amrubicin has demonstrated significant anti-tumor activity in various human tumor xenograft models. The efficacy is often measured as the ratio of the mean tumor volume of the treated group (T) to the control group (C), expressed as a percentage (T/C %). A lower T/C % indicates greater anti-tumor activity.

| Xenograft Model | Cancer Type | Amrubicin T/C (%) | Doxorubicin T/C (%) |

| Lu-24 | Small Cell Lung Cancer | 17 | 31 |

| Lu-134 | Small Cell Lung Cancer | 9 | 72 |

| Lu-99 | Non-Small Cell Lung Cancer | 29 | 28 |

| LC-6 | Non-Small Cell Lung Cancer | 50 | 22 |

| L-27 | Non-Small Cell Lung Cancer | 26 | 54 |

Data from a study where Amrubicin was administered at 25 mg/kg and Doxorubicin at 12.5 mg/kg.[7]

Clinical Efficacy in Relapsed Small Cell Lung Cancer

Clinical trials have demonstrated the efficacy of amrubicin in patients with relapsed small cell lung cancer (SCLC).

| Patient Group | Overall Response Rate (%) | Median Survival Time (months) |

| Refractory Relapse | 50 | 10.3 |

| Sensitive Relapse | 52 | 11.6 |

Data from a Phase II study of amrubicin in refractory or relapsed SCLC.[8]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Loading Dye

-

Agarose gel (1%)

-

Ethidium bromide staining solution

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.

-

Add human topoisomerase II to each reaction mixture to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Add loading dye to each sample and load onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated DNA from the catenated kDNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.

In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent topoisomerase-DNA complexes within living cells.

General Principle:

-

Cell Treatment: Treat cultured cells with this compound for a short period.

-

Lysis: Lyse the cells with a detergent that preserves the covalent DNA-protein complexes.

-

DNA Shearing and Separation: Shear the genomic DNA and separate the DNA-protein complexes from free protein using cesium chloride gradient centrifugation.

-

Detection: Detect the amount of topoisomerase II covalently bound to the DNA using immunoblotting with a specific antibody.

Conclusion

This compound represents a significant advancement in the field of anthracycline-based chemotherapy. Its total synthesis has allowed for a unique structural design that translates to potent anti-tumor efficacy and a favorable safety profile. The primary mechanism of topoisomerase II inhibition is well-characterized, providing a solid foundation for its clinical application and for the development of next-generation topoisomerase poisons. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent.

References

- 1. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Amrubicin, a novel 9-aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vivo efficacy and tumor-selective metabolism of amrubicin to its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICE bioassay. Isolating in vivo complexes of enzyme to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride is a third-generation, wholly synthetic anthracycline analogue that has demonstrated significant antineoplastic activity.[1][2] It is a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair.[1][3][4] Marketed in Japan for the treatment of small cell and non-small cell lung cancer, amrubicin has shown promising efficacy, particularly in cases resistant to other chemotherapeutic agents.[4][5][6] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, tailored for professionals in the field of drug development and oncology research.

Chemical Structure and Properties

This compound is the hydrochloride salt of amrubicin.[1] The core structure is a tetracyclic quinone, characteristic of anthracyclines, with a novel 9-amino group and a simplified sugar moiety, which distinguishes it from its predecessors like doxorubicin.[7]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₆ClNO₉ | [5] |

| Molecular Weight | 519.93 g/mol | [5][8][9] |

| CAS Number | 110311-30-3 | [5] |

| IUPAC Name | (7S,9S)-9-acetyl-9-amino-7-{[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy}-6,11-dihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride | [5] |

| Water Solubility | 1.14 mg/mL (predicted) | [5] |

| logP | 1.4 - 1.74 (predicted) | [5] |

| pKa (Strongest Acidic) | 8.1 (predicted) | [5] |

| pKa (Strongest Basic) | 7.02 (predicted) | [5] |

| Polar Surface Area | 176.61 Ų (predicted) | [5] |

| Hydrogen Bond Donor Count | 5 (predicted) | [5] |

| Hydrogen Bond Acceptor Count | 10 (predicted) | [5] |

| Rotatable Bond Count | 3 (predicted) | [5] |

Mechanism of Action

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1][3][4] This nuclear enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation.[10] The mechanism involves a multi-step process:

-

Intercalation into DNA: Amrubicin, like other anthracyclines, intercalates into the DNA double helix.[1][3] However, studies suggest that amrubicin exhibits decreased DNA intercalation compared to doxorubicin, which may influence its intracellular distribution and contribute to its different safety profile.[10]

-

Stabilization of the Topoisomerase II-DNA Cleavable Complex: The primary mechanism of action is the stabilization of the covalent complex formed between topoisomerase II and DNA.[3][10] This prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of double-strand breaks.[10]

-

Inhibition of DNA Replication and Transcription: The persistence of these DNA double-strand breaks obstructs the processes of DNA replication and RNA synthesis.[1][2]

-

Induction of Apoptosis: The accumulation of DNA damage triggers cellular signaling pathways that lead to programmed cell death (apoptosis), thereby eliminating the cancer cells.[11]

The active metabolite of amrubicin, amrubicinol, is also a potent inhibitor of topoisomerase II and plays a significant role in the overall antitumor effect.[7]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental methodologies are critical for the accurate assessment of the chemical and biological properties of this compound. Below are outlines of key experimental protocols.

Determination of Physicochemical Properties (pKa, logP/logD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the pKa and lipophilicity (logP/logD) of a compound.

Objective: To determine the acid dissociation constant (pKa) and the partition coefficient (logP) of this compound.

Methodology Outline:

-

Instrumentation: A standard HPLC system with a UV-Vis detector and a reverse-phase C18 column.

-

pKa Determination:

-

Prepare a series of mobile phases with varying pH values using appropriate buffer systems (e.g., phosphate buffer).

-

Inject a standard solution of this compound into the HPLC system for each mobile phase.

-

Monitor the retention time of the amrubicin peak at each pH.

-

Plot the retention factor (k) against the pH of the mobile phase. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

-

logP/logD Determination:

-

Prepare a mobile phase consisting of a buffer at a specific pH (e.g., pH 7.4 for logD) and an organic modifier (e.g., methanol or acetonitrile).

-

Vary the concentration of the organic modifier and measure the retention time of this compound.

-

Extrapolate the retention time to 100% aqueous mobile phase to determine the log kw, which is correlated to the logP value.

-

The distribution coefficient (logD) at a specific pH can be calculated from the logP and pKa values.

-

Topoisomerase II Inhibition Assay

This assay evaluates the ability of this compound to inhibit the activity of topoisomerase II.

Objective: To quantify the inhibitory effect of this compound on topoisomerase II-mediated DNA relaxation or decatenation.

Methodology Outline:

-

Materials: Purified human topoisomerase II enzyme, supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (for decatenation assay), ATP, and reaction buffer.

-

Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, and supercoiled or kinetoplast DNA.

-

Add varying concentrations of this compound to the reaction mixtures. A control with no drug and a positive control (e.g., etoposide) should be included.

-

Initiate the reaction by adding topoisomerase II enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Analyze the DNA products by agarose gel electrophoresis.

-

-

Data Analysis:

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

In the relaxation assay, the conversion of supercoiled DNA to relaxed DNA will be inhibited in the presence of an effective inhibitor.

-

In the decatenation assay, the release of minicircles from the kinetoplast DNA network will be inhibited.

-

Quantify the band intensities to determine the IC₅₀ value of this compound for topoisomerase II inhibition.

-

DNA Intercalation Assay (Gel Mobility Shift Assay)

This assay is used to assess the ability of this compound to bind to DNA.

Objective: To determine if this compound intercalates into DNA, causing a change in its electrophoretic mobility.

Methodology Outline:

-

Materials: Linearized plasmid DNA, this compound, incubation buffer, and agarose gel electrophoresis system.

-

Procedure:

-

Incubate a fixed amount of linearized plasmid DNA with increasing concentrations of this compound in the incubation buffer.

-

The incubation is typically performed at 37°C for a short period (e.g., 15-30 minutes).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the DNA fragments.

-

-

Data Analysis:

-

Stain the gel with a DNA-binding dye and visualize the bands under UV light.

-

Intercalation of this compound into the DNA can alter its conformation and charge, leading to a shift in its mobility in the gel compared to the control DNA. The extent of the shift can be correlated with the concentration of the drug.

-

Synthesis Workflow

The total synthesis of amrubicin is a complex multi-step process. A simplified, conceptual workflow is presented below. The actual synthesis involves detailed protection and deprotection steps and purification at each stage.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a significant advancement in the field of anthracycline chemotherapy. Its unique chemical structure, characterized by the 9-amino group, contributes to its potent topoisomerase II inhibitory activity and distinct pharmacological profile. A thorough understanding of its chemical properties, structure, and mechanism of action, as outlined in this guide, is essential for its effective use in clinical settings and for the development of next-generation anticancer agents. The provided experimental protocols offer a framework for the continued investigation and characterization of this important therapeutic agent.

References

- 1. scispace.com [scispace.com]

- 2. EP2424851B1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. graphviz.org [graphviz.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 8. US20100274031A1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride is a third-generation, wholly synthetic anthracycline analogue that has demonstrated significant clinical activity, particularly in the treatment of lung cancer. As a potent inhibitor of topoisomerase II, its mechanism of action, metabolic profile, and the relationship between its exposure and clinical effects are of critical interest to the oncology research and drug development community. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, detailing experimental methodologies, and visualizing its cellular mechanisms.

Pharmacokinetics

Amrubicin is extensively metabolized to its active metabolite, amrubicinol, which is 10 to 100 times more cytotoxic than the parent compound.[1][2][3] The pharmacokinetics of both amrubicin and amrubicinol have been characterized in numerous clinical studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for amrubicin and amrubicinol in cancer patients.

Table 1: Pharmacokinetic Parameters of Amrubicin in Cancer Patients

| Dose (mg/m²/day for 3 days) | Cmax (ng/mL) | AUC₀₋₇₂ (ng·h/mL) | CLapp (L/h) | t½ (h) | Reference |

| 30 | - | - | - | - | [1] |

| 35 | - | - | - | - | [3] |

| 40 | - | - | - | - | [3] |

| 45 | - | 13,490 | 15.4 | - | [2] |

Cmax: Maximum plasma concentration; AUC₀₋₇₂: Area under the plasma concentration-time curve from 0 to 72 hours; CLapp: Apparent total clearance; t½: Half-life. Data presented as mean where available.

Table 2: Pharmacokinetic Parameters of Amrubicinol in Cancer Patients

| Amrubicin Dose (mg/m²/day for 3 days) | Cmax (ng/mL) | AUC₀₋₇₂ (ng·h/mL) | AUC Ratio (Amrubicinol/Amrubicin) | Reference |

| 30 | - | - | 14.9 ± 1.2% | [1] |

| 35-40 | - | - | - | [4] |

| 45 | - | 2,585 | 19.1 ± 4.1% | [1][2] |

Cmax: Maximum plasma concentration; AUC₀₋₇₂: Area under the plasma concentration-time curve from 0 to 72 hours; AUC Ratio: Ratio of the area under the curve of amrubicinol to amrubicin. Data presented as mean ± SD where available.

Pharmacodynamics

The primary pharmacodynamic effect of amrubicin is its potent inhibition of topoisomerase II, leading to cytotoxic effects in rapidly dividing cancer cells. A significant correlation has been established between the systemic exposure to amrubicinol and the primary dose-limiting toxicity, neutropenia.[4][5]

Data Presentation: Pharmacodynamic Endpoints

Table 3: Incidence of Grade 3/4 Neutropenia by Amrubicin Dose

| Dose (mg/m²/day for 3 days) | Patient Population | Grade 3/4 Neutropenia Incidence (%) | Reference |

| 35 | Previously Treated Lung Cancer | 39.4 | [6] |

| ≤35 | Advanced Lung Cancer | 47 | [7] |

| 40 | Previously Treated Lung Cancer | - | [3] |

| ≥40 | Advanced Lung Cancer | 79 | [7] |

| 40 | Metastatic Urothelial Carcinoma | 27 (with G-CSF) | [8] |

G-CSF: Granulocyte colony-stimulating factor

Experimental Protocols

Quantification of Amrubicin and Amrubicinol in Human Plasma

Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

A common method for the simultaneous determination of amrubicin and its active metabolite amrubicinol in human plasma involves HPLC with fluorescence detection.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent such as methanol.

-

Chromatographic Separation: The separation is achieved on a monolithic column.

-

Mobile Phase: A typical mobile phase consists of a mixture of tetrahydrofuran, dioxane, and water containing acetic acid and sodium 1-octanesulfonate.

-

Detection: Fluorescence detection is used with excitation and emission wavelengths set at approximately 480 nm and 550 nm, respectively.

-

Quantification: The method is validated for linearity, precision, and accuracy over a clinically relevant concentration range (e.g., 2.5-5000 ng/mL for both compounds).

Topoisomerase II Inhibition Assays

The inhibitory effect of amrubicin and amrubicinol on topoisomerase II can be assessed using in vitro assays such as DNA decatenation and DNA cleavage assays.

1. DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).

-

Reaction Mixture: Purified human topoisomerase II is incubated with kDNA in a reaction buffer containing ATP and magnesium chloride.

-

Drug Incubation: Amrubicin or amrubicinol is added to the reaction mixture at various concentrations.

-

Reaction Termination and Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. The decatenated DNA mini-circles migrate into the gel, while the catenated kDNA remains in the well.

-

Endpoint: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated mini-circles.

2. DNA Cleavage Assay

This assay detects the formation of a stable "cleavable complex" between topoisomerase II and DNA, which is a hallmark of topoisomerase II poisons.

-

Reaction Mixture: A radiolabeled DNA substrate is incubated with purified human topoisomerase II.

-

Drug Incubation: Amrubicin or amrubicinol is added to the reaction.

-

Complex Stabilization and Denaturation: The reaction is stopped with a detergent (e.g., SDS) to trap the covalent DNA-protein complexes.

-

Analysis: The samples are treated with proteinase K to digest the protein component, and the resulting DNA fragments are analyzed by denaturing polyacrylamide gel electrophoresis.

-

Endpoint: The appearance of specific DNA cleavage bands indicates the formation of the cleavable complex.[9][10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

This compound's clinical utility is underpinned by its conversion to the highly potent metabolite, amrubicinol, and its targeted inhibition of topoisomerase II. The pharmacokinetic profile demonstrates a clear dose-response relationship, and the pharmacodynamic link between amrubicinol exposure and neutropenia provides a critical biomarker for managing its primary toxicity. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study and application of this important anticancer agent. Further investigation into the nuances of its metabolic pathways and the downstream consequences of its mechanism of action will continue to refine its clinical application and inform the development of next-generation topoisomerase II inhibitors.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of amrubicin, a synthetic 9-aminoanthracycline, in patients with refractory or relapsed lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic study on amrubicin and amrubicinol in Japanese patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Individual optimal dose of amrubicin to prevent severe neutropenia in Japanese patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase II study of amrubicin, a synthetic 9-aminoanthracycline, in patients with previously treated lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Phase 2 trial of the topoisomerase II inhibitor, amrubicin, as second-line therapy in patients with metastatic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride and its Inhibition of Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride, a third-generation synthetic 9-aminoanthracycline, is a potent antineoplastic agent with significant activity against a range of malignancies, most notably small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC).[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and transcription.[1][3] This technical guide provides an in-depth exploration of the this compound-mediated topoisomerase II inhibition pathway, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

Amrubicin is a totally synthetic anthracycline anticancer drug.[1] It is converted in the body to its active metabolite, amrubicinol, which demonstrates significantly greater cytotoxic activity than the parent compound.[4] Unlike earlier anthracyclines, amrubicin was designed to have a higher level of anti-tumor activity with reduced cardiotoxicity.[2] It has been approved for the treatment of lung cancer in Japan since 2002.[3][5]

The Topoisomerase II Inhibition Pathway

The primary cytotoxic effect of amrubicin and its active metabolite, amrubicinol, is mediated through their interaction with DNA topoisomerase II.[3][6] Topoisomerase II is a nuclear enzyme that plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[7] This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.[7]

Amrubicin and amrubicinol act by stabilizing the covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex".[7][8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6][8] The persistence of these breaks triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[8] This apoptotic pathway involves the activation of caspase-3 and -7, key executioner caspases, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.

Table 1: In Vitro Cytotoxicity of Amrubicin

| Cell Line | IC50 (µg/mL) |

| LX-1 (Human Lung Adenocarcinoma) | 1.1 ± 0.2 |

| A549 (Human Lung Adenocarcinoma) | 2.4 ± 0.8 |

| A431 (Human Epidermoid Carcinoma) | 0.61 ± 0.10 |

| BT-474 (Human Breast Carcinoma) | 3.0 ± 0.3 |

| U937 (Human Histiocytic Lymphoma) | 5.6 µM |

| Source:[9] |

Table 2: Pharmacokinetic Parameters of Amrubicin and Amrubicinol in Lung Cancer Patients

| Parameter | Amrubicin | Amrubicinol |

| AUC (0-72h) (ng·h/mL) at 45 mg/m² dose | 13,490 | 2,585 |

| Apparent Total Clearance (CLapp) (L/h) | 15.4 | - |

| AUC Ratio (Amrubicinol/Amrubicin) (%) at 30-45 mg/m² | - | 15.1 ± 4.6 |

| Source:[10] |

Table 3: Clinical Efficacy of Amrubicin in Relapsed Small-Cell Lung Cancer (SCLC)

| Study Group | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) |

| Refractory SCLC | 50% | 2.6 | 10.3 |

| Sensitive SCLC | 52% | 4.2 | 11.6 |

| Source:[11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the topoisomerase II inhibitory activity of amrubicin.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)

-

10 mM ATP

-

Kinetoplast DNA (kDNA) (substrate)

-

This compound at various concentrations (or vehicle control)

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 15-30 minutes.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated DNA mini-circles will migrate into the gel as distinct bands. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated product in the presence of amrubicin.

In Vivo Complex of Enzyme (ICE) Assay

This assay quantifies the amount of topoisomerase II covalently bound to genomic DNA in cells treated with a topoisomerase II inhibitor.

Protocol:

-

Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour).

-

Cell Lysis: Lyse the cells directly in the culture dish using a lysis solution containing a detergent (e.g., Sarkosyl).

-

DNA Shearing: Scrape the viscous lysate and pass it through a syringe with a needle to shear the genomic DNA.

-

Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride (CsCl) step gradient. Centrifuge at high speed for an extended period (e.g., 24 hours). The dense CsCl will separate the protein-DNA complexes from free proteins.

-

DNA Precipitation: Carefully collect the DNA-containing fractions and precipitate the DNA using ethanol.

-

Slot Blotting: Resuspend the DNA pellet and apply it to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Block the membrane and then probe with a primary antibody specific for topoisomerase II. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative amount of topoisomerase II covalently bound to DNA.

Apoptosis and Cell Cycle Analysis

These assays determine the downstream cellular consequences of amrubicin-induced DNA damage.

Protocol for Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Conclusion

This compound is a potent topoisomerase II inhibitor with a well-defined mechanism of action. By stabilizing the topoisomerase II-DNA cleavable complex, amrubicin and its active metabolite, amrubicinol, induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of amrubicin and the development of novel topoisomerase II-targeted therapies. The quantitative data presented underscore its clinical potential, particularly in the treatment of lung cancer. This comprehensive overview serves as a valuable resource for researchers and clinicians working to advance cancer therapeutics.

References

- 1. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative evaluation of DNA double-strand breaks (DSBs) through single-molecule observation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride vs. Doxorubicin: An In-depth Technical Guide on Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the mechanisms of action of two anthracycline chemotherapeutic agents: amrubicin hydrochloride and doxorubicin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular and cellular effects of these compounds.

Core Mechanisms of Action: A Comparative Overview

Amrubicin and doxorubicin, while both belonging to the anthracycline class of antibiotics, exhibit distinct mechanistic profiles that influence their efficacy and toxicity. The primary mechanism for both drugs involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[1][2] However, differences in their chemical structures lead to variations in their interaction with DNA, cellular uptake, and induction of downstream cellular events.

Doxorubicin is a well-established and widely used chemotherapeutic agent.[3] Its planar anthraquinone ring intercalates into the DNA double helix, leading to the inhibition of DNA and RNA synthesis.[4] This intercalation stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and resulting in double-strand breaks.[2] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, contributing to oxidative stress and cellular damage.[5]

Amrubicin , a third-generation, completely synthetic 9-aminoanthracycline, also functions as a potent topoisomerase II inhibitor.[1] Like doxorubicin, it stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[1] However, amrubicin exhibits a lower affinity for DNA intercalation compared to doxorubicin.[6] A key feature of amrubicin is its metabolism to the more active metabolite, amrubicinol, which is a significantly more potent inhibitor of topoisomerase II.[6]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of amrubicin and doxorubicin against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cancer Type | Amrubicin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer | Significantly higher than other cell lines | Significantly higher than other cell lines | [7] |

| HepG2 | Hepatocellular Carcinoma | - | 12.18 ± 1.89 | [6] |

| Huh7 | Hepatocellular Carcinoma | - | > 20 | [6] |

| UMUC-3 | Bladder Cancer | - | 5.15 ± 1.17 | [6] |

| VMCUB-1 | Bladder Cancer | - | > 20 | [6] |

| TCCSUP | Bladder Cancer | - | 12.6 | [6] |

| BFTC-905 | Bladder Cancer | - | 2.3 | [6] |

| A549 | Lung Cancer | - | > 20 | [6] |

| HeLa | Cervical Cancer | - | 2.9 | [6] |

| MCF-7 | Breast Cancer | - | 2.5 | [6] |

| M21 | Skin Melanoma | - | 2.8 | [6] |

| HK-2 | Non-cancer Kidney | - | > 20 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of amrubicin and doxorubicin.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II alpha

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 50 mM DTT, 3 mg/mL BSA)

-

10x ATP Solution (20 mM)

-

5x Stop Buffer/Loading Dye (2.5% SDS, 25% Ficoll-400, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol)

-

Proteinase K (10 mg/mL)

-

1% Agarose gel in TAE buffer

-

Ethidium Bromide (10 mg/mL)

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, 1x ATP Solution, and 200 ng of kDNA.

-

Add varying concentrations of this compound or doxorubicin to the reaction mixture. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding 1-2 units of human Topoisomerase II alpha.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5x Stop Buffer/Loading Dye and 2 µL of Proteinase K.

-

Incubate at 37°C for 15 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Perform electrophoresis at 100V for 1-2 hours.

-

Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.

DNA Fragmentation Assay (DNA Laddering)

This assay detects the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.

Materials:

-

Cells treated with this compound or doxorubicin

-

Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

1.5% Agarose gel in TAE buffer

-

Ethidium Bromide (10 mg/mL)

Procedure:

-

Harvest approximately 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 0.5 mL of Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.

-

Transfer the supernatant containing fragmented DNA to a new tube.

-

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

-

Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

Precipitate the DNA by adding 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.

-

Centrifuge at 13,000 x g for 30 minutes at 4°C to pellet the DNA.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in 20-50 µL of TE Buffer.

-

Load the DNA onto a 1.5% agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA laddering pattern under UV light.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Cells treated with this compound or doxorubicin

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or doxorubicin for the desired time period. Include untreated and vehicle controls.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.

Materials:

-

Cells treated with this compound or doxorubicin

-

JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or doxorubicin for the specified time. Include an untreated control and a positive control for depolarization (e.g., CCCP).

-

Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.[8]

-

Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO2 incubator.[9]

-

Wash the cells twice with warm phosphate-buffered saline (PBS).

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[9]

Reactive Oxygen Species (ROS) Detection (DCFDA) Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

Cells treated with this compound or doxorubicin

-

DCFDA (or H2DCFDA)

-

Serum-free cell culture medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound or doxorubicin. Include an untreated control and a positive control for ROS induction (e.g., H2O2).

-

Prepare a 5-10 µM working solution of DCFDA in serum-free medium.

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with the DCFDA working solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cells treated with this compound or doxorubicin

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in 0.5-1 mL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle (G0/G1, S, G2/M).[12]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms of action and downstream signaling pathways for this compound and doxorubicin.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. inspiralis.com [inspiralis.com]

- 4. researchgate.net [researchgate.net]

- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. scribd.com [scribd.com]

- 11. abcam.com [abcam.com]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

Amrubicinol: An In-Depth Technical Guide to the Active Metabolite of Amrubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin, a synthetic 9-aminoanthracycline, is a potent anti-cancer agent approved for the treatment of lung cancer in Japan. Its clinical efficacy is largely attributed to its rapid and extensive conversion to its active metabolite, amrubicinol. This technical guide provides a comprehensive overview of amrubicinol, focusing on its mechanism of action, metabolism, pharmacokinetics, and clinical significance. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this compound.

Introduction

Amrubicin hydrochloride is a third-generation anthracycline that has demonstrated significant activity against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC)[1]. Unlike other anthracyclines, amrubicin is a prodrug that is metabolically converted to its C-13 hydroxy metabolite, amrubicinol[2][3][4]. Amrubicinol exhibits significantly greater cytotoxic activity than its parent compound, with studies indicating it to be 5 to 100 times more potent[2][3][5]. This enhanced potency underscores the critical role of amrubicinol in the therapeutic effects of amrubicin. This guide will delve into the core technical aspects of amrubicinol, providing a valuable resource for the scientific community.

Metabolism of Amrubicin to Amrubicinol

The conversion of amrubicin to amrubicinol is a key metabolic step that dictates the drug's activity. This biotransformation is primarily mediated by carbonyl reductases located in the liver, kidney, and tumor tissues[6].

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Phase I and pharmacokinetic study of amrubicin, a synthetic 9-aminoanthracycline, in patients with refractory or relapsed lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of amrubicin, a novel 9-aminoanthracycline, and its active metabolite amrubicinol on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of amrubicin therapy after chemoimmunotherapy in small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: An In-Depth Technical Guide to In Vitro Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline and a topoisomerase II inhibitor. It has demonstrated significant antitumor activity in various malignancies, particularly small cell lung cancer. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of amrubicin, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Its active metabolite, amrubicinol, which is significantly more potent, is also discussed.

Data Presentation: In Vitro Cytotoxicity of Amrubicin and Amrubicinol

The cytotoxic effects of amrubicin and its active metabolite, amrubicinol, have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for amrubicin and amrubicinol in various cancer cell lines, as reported in the scientific literature. Amrubicinol consistently demonstrates significantly lower IC50 values, indicating its superior cytotoxic potential.[1]

| Cell Line | Cancer Type | Amrubicin IC50 (µg/mL) | Amrubicinol IC50 (µg/mL) |

| LX-1 | Lung | 1.1 ± 0.2[1] | 0.077 ± 0.025[1] |

| A549 | Lung (Non-Small Cell) | 2.4 ± 0.8[1] | 0.096 ± 0.064[1] |

| A431 | Epidermoid | 0.61 ± 0.10 | Not Reported |

| BT-474 | Breast | 3.0 ± 0.3 | Not Reported |

| SBC-3 | Lung (Small Cell) | Not Reported | ~0.01 (Estimated from relative sensitivity) |

| SBC-3/SN-38 | Lung (Small Cell, SN-38 resistant) | Not Reported | Retained sensitivity[2][3] |

| SBC-3/CDDP | Lung (Small Cell, Cisplatin resistant) | Not Reported | Retained sensitivity[2][3] |

| Lu-24 | Lung (Small Cell) | Effective in vivo[1] | Not Reported |

| Lu-134 | Lung (Small Cell) | Effective in vivo[1] | Not Reported |

| CCRF-CEM | Leukemia | Not Reported | Not Reported |

| KU-2 | Not Specified | Not Reported | Not Reported |

Mechanism of Action

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[4][5] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation.

Topoisomerase II Inhibition and DNA Damage

Amrubicin and its metabolite, amrubicinol, stabilize the covalent complex between topoisomerase II and DNA, known as the "cleavable complex".[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4] The formation of these DNA lesions is a critical initiating event for the subsequent cytotoxic effects of the drug.

Induction of Apoptosis

The DNA damage induced by amrubicin triggers programmed cell death, or apoptosis. This process is characterized by a cascade of molecular events, including the activation of caspases. Studies have shown that amrubicin-induced apoptosis is mediated by the activation of caspase-3 and caspase-7. This activation is preceded by a loss of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, amrubicin can also cause cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells with damaged DNA from proceeding through mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis. The G2/M arrest is a common cellular response to DNA-damaging agents and is regulated by a complex network of checkpoint proteins.

Combination Therapy In Vitro

The cytotoxic effects of amrubicin can be enhanced when used in combination with other chemotherapeutic agents. In vitro studies have demonstrated synergistic or additive effects when amrubicin is combined with cisplatin. For instance, in cisplatin-resistant (SBC-3/CDDP) and SN-38-resistant (SBC-3/SN-38) small cell lung cancer cell lines, the combination of amrubicinol with cisplatin or SN-38, respectively, showed synergistic or additive effects.[2][3] Combination index (CI) values, a measure of drug interaction, have been reported to be less than 1 for the combination of amrubicinol with irinotecan and cisplatin in LX-1 cells, indicating synergy.[1]

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays (MTT and AlamarBlue)

These colorimetric assays are widely used to assess cell viability and proliferation. They rely on the metabolic activity of viable cells to reduce a substrate into a colored product.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or amrubicinol and incubate for a specified period (e.g., 72 hours). Include untreated control wells.

-

Reagent Addition:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

AlamarBlue Assay: Add AlamarBlue (resazurin) solution to each well and incubate for 2-4 hours. Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

-

Solubilization (MTT Assay only): After the incubation with MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance (MTT) or fluorescence (AlamarBlue) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with amrubicin for the desired duration.

-

Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.

-

Propidium Iodide Staining: Stain the cells with a solution containing propidium iodide, which intercalates with DNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase. The appearance of a sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Apoptosis Detection Assays